7-fluoro-1H-indazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 7th position and a hydroxyl group at the 6th position makes this compound unique. This compound has garnered interest due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1H-indazol-6-ol can be achieved through various methods, including:
Cyclization of ortho-substituted benzylidenehydrazine: This method involves using ortho-substituted benzaldehyde as the starting material.
Transition Metal Catalyzed Reactions: Copper acetate (Cu(OAc)2) catalyzed reactions can be employed to form the N-N bond, using oxygen as the terminal oxidant.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
7-fluoro-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 7-fluoro-1H-indazol-6-one.
Reduction: Formation of 7-fluoro-1H-indazol-6-amine.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-fluoro-1H-indazol-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-fluoro-1H-indazol-6-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in cell signaling pathways related to inflammation and cancer.
Pathways Involved: By inhibiting these enzymes, this compound can modulate pathways involved in cell proliferation, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole: Lacks the fluorine and hydroxyl groups, making it less reactive in certain chemical reactions.
2H-indazole: Another tautomeric form with different stability and reactivity.
3H-indazole: Less common and less stable compared to 1H-indazole.
Uniqueness
7-fluoro-1H-indazol-6-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a pharmacological agent.
Biologische Aktivität
7-Fluoro-1H-indazol-6-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. Its unique structure, which includes a fluorine atom at the 7th position and a hydroxyl group at the 6th position of the indazole ring, contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C7H6FN2O
- Molecular Weight : Approximately 152.13 g/mol
- Structure : The compound features a fluorine atom and a hydroxyl group, enhancing its pharmacological potential compared to other indazole derivatives.
This compound acts primarily as an inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in cell signaling pathways that regulate inflammation and cancer progression. By inhibiting PI3Kδ, the compound may influence several key biological processes:
- Cell Proliferation : It has been shown to reduce cell growth in various cancer cell lines.
- Apoptosis : The compound may induce apoptosis through modulation of apoptotic pathways.
- Immune Response Modulation : Its action on PI3Kδ suggests potential effects on immune responses.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, studies have demonstrated its effectiveness against:
- Colon Cancer Cells
- Melanoma Cells
In vitro assays have reported IC50 values indicating effective inhibition of cell growth. For example, derivatives of indazole structures have shown promising results with IC50 values ranging from 5 µM to over 30 µM depending on the specific cancer type and experimental conditions .
Structure-Activity Relationship (SAR)
A comparative analysis of similar compounds reveals that modifications to the indazole scaffold can significantly alter biological activity. The following table summarizes key structural analogs and their unique properties:
Compound Name | Key Features | Biological Activity |
---|---|---|
1H-Indazole | Lacks fluorine and hydroxyl groups | Less reactive; limited anticancer activity |
5-Fluoro-1H-indazol-6-ol | Fluorine at position 5; hydroxyl at position 6 | Moderate anticancer properties |
This compound | Fluorine at position 7; hydroxyl at position 6 | Strong PI3Kδ inhibition; high cytotoxicity |
Case Studies
Several studies have illustrated the biological effects of this compound:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on K562 leukemia cells, demonstrating that it significantly increased apoptosis rates in a dose-dependent manner .
- Inflammatory Response Modulation : Another investigation focused on its role in modulating inflammatory responses through PI3Kδ inhibition, suggesting therapeutic applications in inflammatory diseases .
Eigenschaften
IUPAC Name |
7-fluoro-1H-indazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTPILWRSOYRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-18-7 |
Source
|
Record name | 7-fluoro-1H-indazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.